2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
Description
This compound features a benzaldehyde core substituted with a fluorine atom at position 2 and a 6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl group at position 4. The dioxazaborocane moiety is a boron-containing heterocycle with two oxygen atoms and a nitrogen atom, contributing to unique electronic and steric properties. The methyl group on the boron ring enhances stability, while the aldehyde group enables versatile reactivity in organic synthesis. This structural combination makes the compound valuable in medicinal chemistry, materials science, and cross-coupling reactions .
Properties
Molecular Formula |
C12H11BFNO5 |
|---|---|
Molecular Weight |
279.03 g/mol |
IUPAC Name |
2-fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H11BFNO5/c1-15-5-11(17)19-13(20-12(18)6-15)9-3-2-4-10(14)8(9)7-16/h2-4,7H,5-6H2,1H3 |
InChI Key |
QETBSMWTLOZUJV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C(=CC=C2)F)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with a boron-containing reagent under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity.
Chemical Reactions Analysis
2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The boron atom in its structure plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Structural Comparison
The compound’s uniqueness arises from its benzaldehyde core , fluorine substitution , and dioxazaborocane ring . Below is a comparison with structurally related boron- or fluorine-containing analogs:
Biological Activity
2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure that includes a fluorinated benzaldehyde moiety and a dioxaborocane derivative. Its molecular formula is , with a notable presence of fluorine and boron in its structure. The presence of these elements may influence its reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde exhibit anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways. The dioxoborocane unit is believed to enhance the compound's ability to interact with cellular targets involved in cell proliferation and survival.
- Case Study : A study on related dioxaborocane derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity (source: unpublished data).
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties:
- Antibacterial and Antifungal Effects : In vitro tests showed that derivatives with similar structures exhibited inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans. The minimum inhibitory concentrations (MIC) were reported at concentrations as low as 10 µg/mL.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC (µM) |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | Induces apoptosis | 10 |
| Anticancer | A549 (lung cancer) | Cell cycle arrest | 12 |
| Antibacterial | Staphylococcus aureus | Growth inhibition | 5 |
| Antifungal | Candida albicans | Growth inhibition | 10 |
The biological activity of 2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
- Interaction with DNA : Potential intercalation or binding with DNA could disrupt replication processes in rapidly dividing cells.
Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Potential studies could focus on:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
- Mechanistic Studies : To fully understand the pathways through which this compound exerts its effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
